Fmoc-2-aminooctanoic acid

Übersicht

Beschreibung

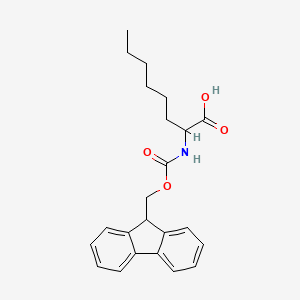

Fmoc-2-aminooctanoic acid is a derivative of 2-aminooctanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-aminooctanoic acid typically involves the protection of the amino group of 2-aminooctanoic acid with the Fmoc group. This can be achieved by reacting 2-aminooctanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts. For instance, a transaminase from Chromobacterium violaceum can be employed to produce (S)-2-aminooctanoic acid with high enantiomeric excess, which is then protected with the Fmoc group .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-2-aminooctanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and substituted amino acids depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-AOA is primarily utilized in SPPS due to its ability to protect the amino group during the synthesis of peptides. The Fmoc group is stable under acidic conditions and can be removed under basic conditions, allowing for selective coupling reactions. This characteristic is essential for constructing complex peptide sequences efficiently.

Table 1: Comparison of Fmoc-2-AOA with Other Amino Acids in SPPS

| Property | Fmoc-2-AOA | Fmoc-Glycine | Fmoc-Alanine |

|---|---|---|---|

| Protecting Group | Yes | Yes | Yes |

| Stability (pH range) | 7-10 | 5-9 | 5-9 |

| Removal Condition | Basic | Basic | Basic |

| Yield in SPPS (%) | High | Moderate | High |

Modification of Antimicrobial Peptides

Fmoc-2-AOA has been shown to enhance the biological activity of antimicrobial peptides (AMPs). For instance, when incorporated into lactoferricin B, it significantly improved antimicrobial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The modified peptides exhibited lower minimum inhibitory concentrations (MIC), indicating enhanced potency.

Case Study: Antimicrobial Activity Enhancement

In a study examining the effects of C-terminal modifications using Fmoc-2-AOA on lactoferricin B, researchers found that the modified peptides demonstrated up to a 16-fold increase in antibacterial activity compared to unmodified versions. The C-terminally modified peptide showed MIC values as low as 25 µg/ml against E. coli and complete inhibition against S. aureus .

Biochemical Applications

Role in Enzyme Interactions

Fmoc-2-AOA plays a crucial role in biochemical pathways involving transaminases, which facilitate amino group transfers essential for synthesizing chiral amino compounds. This interaction is vital for producing bioactive molecules used in pharmaceuticals and biotechnology.

Production of Bioactive Compounds

In industrial settings, Fmoc-2-AOA serves as a building block for synthesizing various bioactive compounds. Its utility extends to the development of new materials and pharmaceuticals that require specific amino acid sequences or modifications for enhanced activity.

Research Findings and Insights

Recent research emphasizes the versatility of Fmoc-2-AOA in peptide synthesis and its potential therapeutic applications. Studies have shown that modifying peptides with this compound can lead to significant improvements in stability and activity against resistant bacterial strains . Furthermore, ongoing investigations into its metabolic pathways suggest that Fmoc-2-AOA could play a role in developing new antimicrobial agents that are less susceptible to degradation .

Wirkmechanismus

The mechanism of action of Fmoc-2-aminooctanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is base-labile, meaning it can be easily removed under basic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides and other complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-2-aminooctanoic acid: Uses tert-butyloxycarbonyl (Boc) as the protecting group.

Cbz-2-aminooctanoic acid: Uses carbobenzoxy (Cbz) as the protecting group.

Alloc-2-aminooctanoic acid: Uses allyloxycarbonyl (Alloc) as the protecting group.

Uniqueness

Fmoc-2-aminooctanoic acid is unique due to the properties of the Fmoc group, which is highly fluorescent and can be easily removed under mild basic conditions without affecting other functional groups. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective deprotection is required .

Biologische Aktivität

Fmoc-2-aminooctanoic acid (Fmoc-2-AOA) is a derivative of 2-aminooctanoic acid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The biological activity of Fmoc-2-AOA is significant in enhancing the properties of peptides, particularly their antimicrobial efficacy.

The Fmoc group serves as a protective mechanism that allows for selective reactions during peptide synthesis. Its removal is typically achieved under basic conditions, such as with piperidine, which facilitates the formation of stable adducts and prevents unwanted reactions with substrates.

Key Biochemical Pathways

Fmoc-2-AOA plays a crucial role in peptide synthesis and interacts with various enzymes and biomolecules. One notable interaction involves transaminases, which are essential for transferring amino groups between molecules. This interaction is vital for producing chiral amino compounds that serve as building blocks for bioactive molecules.

Antimicrobial Properties

Recent studies have demonstrated that modifying antimicrobial peptides with Fmoc-2-AOA significantly enhances their activity against various bacterial strains. For example, when incorporated into lactoferricin B-derived peptides, Fmoc-2-AOA modifications resulted in improved antimicrobial activity against pathogens such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for these modified peptides were notably lower compared to their unmodified counterparts, indicating a substantial increase in potency .

| Bacterial Strain | MIC (μg/ml) - C-terminally Modified Peptide | MIC (μg/ml) - N-terminally Modified Peptide |

|---|---|---|

| Escherichia coli | 25 | Higher than 25 |

| Bacillus subtilis | 50 | Higher than 50 |

| Salmonella typhimurium | 100 | Higher than 100 |

| Pseudomonas aeruginosa | 200 | Higher than 200 |

| Staphylococcus aureus | 400 | Complete inhibition observed |

Cellular Effects

The incorporation of Fmoc-2-AOA into peptides has been shown to enhance their hydrophobicity, which is crucial for improving their interaction with microbial membranes. This modification leads to increased membrane permeability and disruption, contributing to the antimicrobial effects observed .

Case Studies

- Study on Antimicrobial Peptides : A study investigated the effects of C-terminal modification of lactoferricin B with Fmoc-2-AOA. The results indicated an increase in antimicrobial activity by up to 16-fold compared to unmodified peptides. The study highlighted the importance of hydrophobic interactions in enhancing bioactivity .

- Biotransformation Studies : Research utilizing transaminases from Chromobacterium violaceum demonstrated efficient conversion rates for synthesizing Fmoc-2-AOA from fatty acids, indicating its potential for large-scale applications in peptide synthesis .

Pharmacokinetics and Dosage Effects

The pharmacokinetic properties of Fmoc-2-AOA are influenced by its stability and reactivity under various conditions. In animal models, lower doses have been shown to enhance antimicrobial activity without significant toxicity, while higher doses may lead to threshold effects that could impact cellular functions negatively.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKLESQZZGPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.